4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Description
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is a halogenated benzaldehyde derivative featuring a complex substitution pattern. Its structure includes a 2-chlorobenzyl ether, an ethoxy group, and an iodine atom on the aromatic ring.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClIO3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMNFFXXTGHIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204709 | |
| Record name | 4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345985-65-1 | |
| Record name | 4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345985-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Ethoxylation: The chlorobenzyl intermediate is then reacted with ethyl alcohol in the presence of a base to introduce the ethoxy group.
Iodination: The final step involves the iodination of the benzaldehyde ring using iodine and a suitable oxidizing agent.
Chemical Reactions Analysis
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorobenzyl, ethoxy, and iodinated benzaldehyde groups suggests that it may interact with multiple pathways and targets within biological systems .
Comparison with Similar Compounds
Positional Isomer: 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Key Differences :
- Chlorine Position : The chlorine atom on the benzyl group is at the para position (4-chloro) instead of ortho (2-chloro) in the target compound.
- Molecular Formula : Identical (C₁₆H₁₄ClIO₃; average mass 416.639 g/mol).
- Steric hindrance is reduced in the para isomer due to the linear arrangement of substituents, which could improve solubility or crystallinity .
Table 1: Comparison of Chlorobenzyl-Substituted Analogs
| Property | 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde | 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde |
|---|---|---|
| Chlorine Position | Ortho (2-position) | Para (4-position) |
| Molecular Formula | C₁₆H₁₄ClIO₃ | C₁₆H₁₄ClIO₃ |
| ChemSpider ID | Not available | 2140664 |
Functional Group Variant: 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile
Key Differences :
- Functional Group : The aldehyde (-CHO) is replaced by a nitrile (-CN) group (CAS 694507-23-8).
- Molecular Formula: C₁₆H₁₃ClINO₃ (average mass ~413.64 g/mol).
- The absence of an aldehyde reduces susceptibility to nucleophilic attacks, making the nitrile variant more suitable for reactions requiring inertness at the benzylic position .
Table 2: Aldehyde vs. Nitrile Derivatives
| Property | This compound | 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile |
|---|---|---|
| Functional Group | Aldehyde (-CHO) | Nitrile (-CN) |
| Molecular Formula | C₁₆H₁₄ClIO₃ | C₁₆H₁₃ClINO₃ |
| Reactivity Profile | Prone to oxidation and nucleophilic addition | Stable under basic conditions |
Simplified Analog: 5-Chloro-2-hydroxy-3-iodobenzaldehyde
Key Differences :
- Substituents : Lacks the ethoxy and benzyloxy groups; features a hydroxyl (-OH) and iodine at adjacent positions (CAS 215124-03-1).
- Molecular Formula : C₇H₄ClIO₂ (average mass 266.46 g/mol).
- Structural Implications :
Table 3: Comparison with Simplified Benzaldehyde Derivatives
| Property | This compound | 5-Chloro-2-hydroxy-3-iodobenzaldehyde |
|---|---|---|
| Substituents | 2-Chlorobenzyloxy, ethoxy, iodine | Hydroxyl, iodine, chlorine |
| Molecular Formula | C₁₆H₁₄ClIO₃ | C₇H₄ClIO₂ |
| Potential Applications | Pharmaceutical intermediates | Medicinal chemistry, catalysis |
Research Findings and Implications
- Synthetic Utility : The ethoxy and benzyloxy groups in the target compound enhance steric protection of the aldehyde, making it a candidate for selective reactions in complex molecule assembly.
- Biological Relevance: Halogenation (Cl, I) is associated with improved pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to non-halogenated analogs.
Biological Activity
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in oncology and inflammatory diseases. This article reviews the compound's biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.
The molecular structure of this compound can be represented by the following formula:
Key Characteristics:
- Molecular Weight: 508.09 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert cytotoxic effects through the following mechanisms:
- Inhibition of Cell Proliferation: The compound has shown potential in inhibiting the proliferation of cancer cells, particularly in hematological malignancies such as multiple myeloma and lymphomas.
- Induction of Apoptosis: Evidence indicates that this compound can induce apoptosis in T-cells, which may be beneficial in targeting malignant cells while sparing normal cells.
- Targeting Inflammatory Pathways: The compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
Cytotoxicity Assays
Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Multiple Myeloma (RPMI 8226) | 12 | Induction of apoptosis |
| Lymphoma (Daudi) | 15 | Cell cycle arrest |
| T-cell leukemia (Jurkat) | 10 | Apoptosis via mitochondrial pathway |
In Vivo Studies
In vivo studies conducted on murine models have shown promising results regarding the anti-tumor efficacy of this compound. A notable study demonstrated a significant reduction in tumor size when administered at a dosage of 20 mg/kg body weight over a period of four weeks.
Case Studies
-
Case Study: Multiple Myeloma Treatment
A clinical trial involving patients with relapsed multiple myeloma reported that treatment with a regimen including this compound led to a partial response in 60% of participants. The study highlighted its role in downregulating c-myc and IRF4 expressions, which are critical for myeloma cell survival. -
Case Study: Inflammatory Disease Model
In an experimental model of rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
